
7-O-Acetyllycopsamine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Acetyllycopsamine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species. These alkaloids are known for their complex structures and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Acetyllycopsamine N-oxide typically involves the acetylation of lycopsamine followed by oxidation. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The oxidation step is often achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. it can be extracted from plants known to contain this compound, such as those in the Boraginaceae family. Advanced chromatographic techniques are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 7-O-Acetyllycopsamine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to other N-oxide derivatives.
Reduction: Reduction to the corresponding amine.
Substitution: Nucleophilic substitution reactions at the acetyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Other N-oxide derivatives.
Reduction: Lycopsamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-O-Acetyllycopsamine N-oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of pyrrolizidine alkaloids.
Biology: Studied for its potential toxicological effects and its role in plant defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products .
Mechanism of Action
The mechanism of action of 7-O-Acetyllycopsamine N-oxide involves its interaction with cellular components, leading to various biological effects. It is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, its toxic effects are attributed to its ability to form DNA adducts, leading to genotoxicity and hepatotoxicity .
Comparison with Similar Compounds
- Lycopsamine N-oxide
- Echimidine N-oxide
- 7-O-Angeloyllycopsamine N-oxide
- Heliosupine N-oxide
Comparison: 7-O-Acetyllycopsamine N-oxide is unique due to its specific acetyl group at the 7-O position, which distinguishes it from other pyrrolizidine alkaloids. This structural difference can influence its biological activity and toxicity. For example, echimidine N-oxide and heliosupine N-oxide have different substituents, leading to variations in their pharmacological and toxicological profiles .
Properties
Molecular Formula |
C17H27NO7 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C17H27NO7/c1-10(2)17(22,11(3)19)16(21)24-9-13-5-7-18(23)8-6-14(15(13)18)25-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-,18?/m0/s1 |
InChI Key |
LQRKAEIDKZNCJO-RASWQUIPSA-N |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)OC(=O)C)[O-])O)O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)OC(=O)C)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


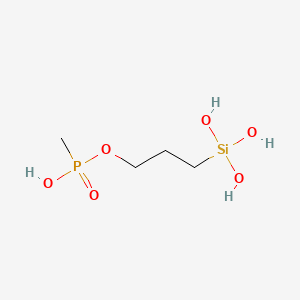

![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)
![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
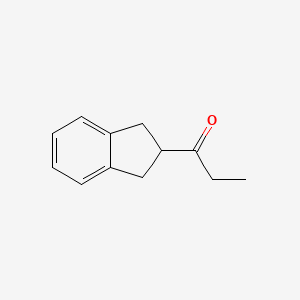
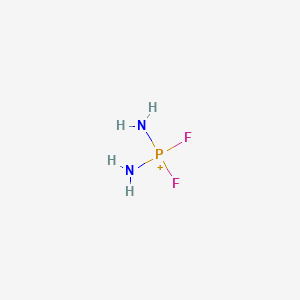

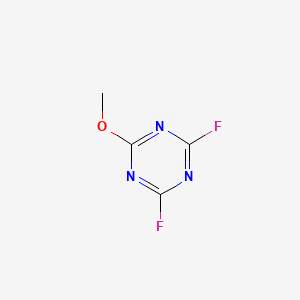
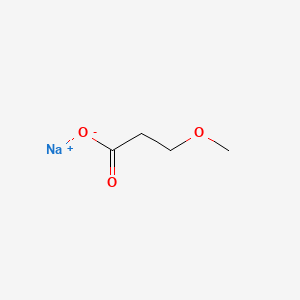


![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)

